N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(propan-2-yl)benzyl]propanamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(propan-2-yl)benzyl]propanamide is a complex organic compound characterized by its unique structural components This compound features a tetrahydrothiophene ring with a sulfone group, a phenoxy group with methyl and isopropyl substituents, and a benzyl group with an isopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(propan-2-yl)benzyl]propanamide typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a diene and a thiol under acidic conditions.
Introduction of the Sulfone Group: The sulfone group is introduced via oxidation of the tetrahydrothiophene ring using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Phenoxy Group: The phenoxy group is attached through a nucleophilic substitution reaction, where the phenol derivative reacts with an appropriate halide.
Formation of the Propanamide Backbone: The propanamide backbone is formed through an amidation reaction involving the corresponding carboxylic acid and amine.
Final Coupling: The final step involves coupling the benzyl group with the isopropyl substituent to the amide nitrogen using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfone group, potentially converting it back to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may serve as a probe to study the interactions of sulfone-containing molecules with biological targets. Its structural features could be useful in the design of enzyme inhibitors or receptor ligands.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Sulfone-containing compounds are known for their antimicrobial and anti-inflammatory activities, suggesting possible applications in drug development.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(propan-2-yl)benzyl]propanamide would depend on its specific application. Generally, sulfone-containing compounds can interact with biological targets through various mechanisms, including:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It could act as a ligand for specific receptors, modulating their activity.
Reactive Oxygen Species (ROS) Generation: Sulfones can generate ROS, leading to oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds containing a sulfonamide group, known for their antibacterial properties.
Sulfones: Similar to the compound , sulfones are used in various therapeutic applications.
Phenoxyacetic Acids: These compounds are structurally similar due to the presence of the phenoxy group and are used in herbicides.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(propan-2-yl)benzyl]propanamide is unique due to its combination of a sulfone group, a phenoxy group, and a benzyl group with isopropyl substituents. This unique structure may confer specific properties, such as enhanced stability or selective biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C27H37NO4S |
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Molecular Weight |
471.7 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-2-propan-2-ylphenoxy)-N-[(4-propan-2-ylphenyl)methyl]propanamide |
InChI |
InChI=1S/C27H37NO4S/c1-18(2)23-10-8-22(9-11-23)16-28(24-13-14-33(30,31)17-24)27(29)21(6)32-26-15-20(5)7-12-25(26)19(3)4/h7-12,15,18-19,21,24H,13-14,16-17H2,1-6H3 |
InChI Key |
JEYXKUPWJKFEMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)N(CC2=CC=C(C=C2)C(C)C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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